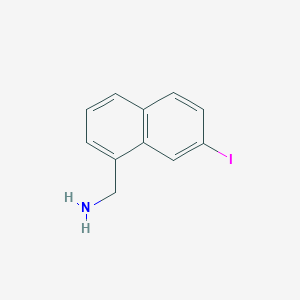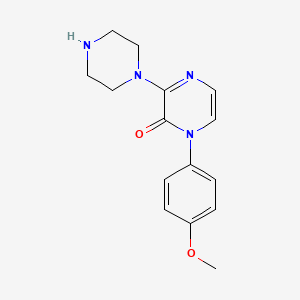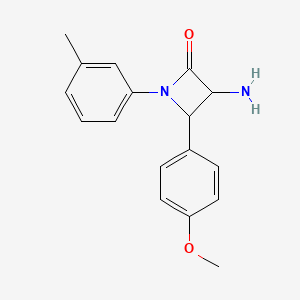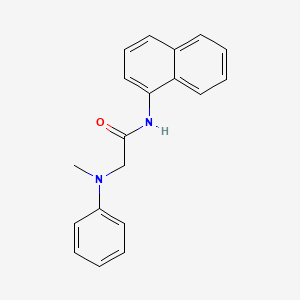
1-(Aminomethyl)-7-iodonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)-7-iodonaphthalene is an organic compound that features a naphthalene ring substituted with an aminomethyl group at the first position and an iodine atom at the seventh position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-7-iodonaphthalene typically involves the iodination of naphthalene followed by the introduction of the aminomethyl group. One common method is the electrophilic substitution reaction where naphthalene is treated with iodine in the presence of an oxidizing agent to form 7-iodonaphthalene. Subsequently, the aminomethyl group can be introduced via a nucleophilic substitution reaction using formaldehyde and ammonia under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Aminomethyl)-7-iodonaphthalene can undergo various chemical reactions including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodine atom can be reduced to form 7-aminomethylnaphthalene.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or thiols under basic conditions.
Major Products:
- Oxidation of the aminomethyl group can yield imines or nitriles.
- Reduction of the iodine atom results in 7-aminomethylnaphthalene.
- Substitution reactions can produce various derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
1-(Aminomethyl)-7-iodonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a fluorescent probe due to its naphthalene core, which exhibits fluorescence properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)-7-iodonaphthalene largely depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their function. The aminomethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 1-(Aminomethyl)-7-bromonaphthalene
- 1-(Aminomethyl)-7-chloronaphthalene
- 1-(Aminomethyl)-7-fluoronaphthalene
Comparison: 1-(Aminomethyl)-7-iodonaphthalene is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens. This can result in stronger interactions with biological targets and different reactivity patterns in chemical reactions. The iodine atom also enhances the compound’s ability to participate in halogen bonding, which can be advantageous in designing molecules with specific binding properties .
Propriétés
Formule moléculaire |
C11H10IN |
|---|---|
Poids moléculaire |
283.11 g/mol |
Nom IUPAC |
(7-iodonaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10IN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6H,7,13H2 |
Clé InChI |
CXANKBOVBULWDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)I)C(=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B11841104.png)











